N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
Description
N-[6-({[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to a pyridazine ring via a carbamoylmethyl sulfanyl bridge, terminated by a 2-methylpropanamide group. The benzodioxin moiety is a privileged structure in medicinal chemistry, known for conferring metabolic stability and bioavailability, while the pyridazine ring and sulfanyl group may enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11(2)18(24)20-15-5-6-17(22-21-15)27-10-16(23)19-12-3-4-13-14(9-12)26-8-7-25-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAQTVKHEOHMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition can alter the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. For instance, the inhibition of cholinesterase can lead to an increase in acetylcholine levels, affecting neurotransmission. On the other hand, the inhibition of lipoxygenase can affect the metabolism of arachidonic acid, a key player in inflammatory responses.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context. For instance, in the context of Alzheimer’s disease, the inhibition of cholinesterase can help increase acetylcholine levels, potentially improving cognitive function. In terms of antibacterial activity, the compound has shown significant bacterial biofilm growth inhibition against B. subtilis and E. coli.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and distribution. Additionally, the presence of other compounds can influence its metabolism and excretion.
Biological Activity
N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, including antitumor and antimicrobial activities, and discusses its synthesis and structural characteristics.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 348.42 g/mol |
| IUPAC Name | This compound |
The structure features a benzodioxin moiety which is significant for its biological activity due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with appropriate sulfonyl and pyridazine components. The detailed synthetic pathway includes:
- Starting Materials : 2,3-dihydrobenzo[1,4]-dioxin derivatives and pyridazine derivatives.
- Reagents : Use of coupling agents such as carbamoyl chloride or similar reagents to facilitate the formation of amide bonds.
- Conditions : Reactions are generally performed under controlled pH conditions to optimize yield and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For example:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were conducted to determine the efficacy of the compound in inhibiting cell growth.
Results from these studies showed that certain derivatives demonstrated IC50 values in the low micromolar range, indicating effective inhibition of tumor cell proliferation in vitro .
Antimicrobial Activity
In addition to antitumor effects, the compound has been tested for antimicrobial properties:
- Pathogens Tested : The antimicrobial activity was assessed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
- Testing Methodology : Broth microdilution methods were employed according to CLSI guidelines to evaluate minimum inhibitory concentrations (MICs).
Findings suggest that specific derivatives possess significant antibacterial activity, making them potential candidates for further development as antimicrobial agents .
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Case Study 1 : A derivative similar to the target compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Results indicated competitive inhibition with a Ki value suggesting potential therapeutic applications in neurodegenerative disorders .
- Case Study 2 : Another study focused on the interaction of similar compounds with DNA, revealing that they bind effectively within the minor groove of DNA, which could lead to inhibition of DNA-dependent enzymes and subsequent antitumor activity .
Scientific Research Applications
Medicinal Chemistry
The structure of N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide suggests significant potential in drug development due to its unique pharmacophore. The benzodioxin moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds containing the benzodioxin structure. The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular pathways involved in apoptosis and cell cycle regulation. For instance, derivatives of benzodioxin have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. By modulating inflammatory pathways and cytokine production, these compounds could serve as therapeutic agents for inflammatory diseases .
The biological activity of this compound has been explored in various contexts:
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Enzyme inhibition is a crucial mechanism for many drugs targeting diseases such as cancer and metabolic disorders. The specific interactions of this compound with target enzymes can lead to reduced activity of pathological processes .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Its efficacy against certain bacteria and fungi highlights its potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound]. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 15 |
| Compound B | HepG2 (Liver Cancer) | 10 |
| Compound C | A549 (Lung Cancer) | 12 |
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of the compound in a rodent model of arthritis. The results indicated that treatment with this compound significantly reduced markers of inflammation and joint swelling .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation under mild to strong oxidizing conditions.
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Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acidic or neutral media, or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
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Products : Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on reaction stoichiometry and time.
Table 1: Oxidation Outcomes
| Oxidizing Agent | Time (h) | Temperature (°C) | Major Product (Yield %) |
|---|---|---|---|
| H₂O₂ (30%) | 2 | 25 | Sulfoxide (~75%) |
| mCPBA | 4 | 0–5 | Sulfone (~88%) |
Hydrolysis of Amide Bonds
The carbamoyl and propanamide groups are susceptible to hydrolysis under acidic or basic conditions.
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields 2-methylpropanoic acid and the corresponding amine.
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Basic Hydrolysis : NaOH (2M) at 80°C produces carboxylate salts and ammonia/amines.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates. Acidic conditions protonate the leaving group, while basic conditions deprotonate the nucleophile (OH⁻).
Reduction Reactions
The amide group can be reduced to amines using strong reducing agents.
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Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Product : N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-yl)aminomethyl]sulfanyl)pyridazin-3-yl]-2-methylpropanamine (yield: 62–70%).
Nucleophilic Substitution at Pyridazin-3-yl
The pyridazin ring’s electron-deficient nature allows nucleophilic substitution at the 3-position.
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Reagents : Primary amines (e.g., methylamine) in dimethylformamide (DMF) at 120°C.
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Product : Substituted pyridazinamine derivatives (Table 2) .
Table 2: Substitution Reactions
| Nucleophile | Catalyst | Yield (%) |
|---|---|---|
| Methylamine | None | 45 |
| Ethanolamine | K₂CO₃ | 58 |
Photochemical Degradation
UV light (λ = 254 nm) induces cleavage of the benzodioxin ring, forming quinone-like structures. This degradation is pH-dependent, with faster rates observed in alkaline conditions .
Complexation with Metal Ions
The compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via coordination with the pyridazin nitrogen and sulfanyl sulfur.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition starting at 220°C, with major mass loss at 300°C. Products include CO₂, NH₃, and sulfur oxides.
Comparison with Similar Compounds
Antibacterial Derivatives (N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamides)
Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () share the benzodioxin-acetamide scaffold but replace the pyridazine with oxadiazole rings. These derivatives exhibit potent antibacterial activity against E. coli and B. subtilis, with minimal cytotoxicity .
Anti-inflammatory Agents (2,3-Dihydro-1,4-benzodioxin Methyl Carboxylic Acids)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid () demonstrated anti-inflammatory efficacy comparable to ibuprofen in carrageenan-induced rat paw edema assays. The carboxylic acid group enhances solubility, whereas the target compound’s 2-methylpropanamide may improve metabolic stability but reduce polarity .
Antihepatotoxic Flavones and Coumarins
Flavones containing a 1,4-dioxane ring (e.g., 3',4'-(1",4"-dioxino)flavone) showed antihepatotoxic activity similar to silymarin by reducing SGOT/SGPT levels (). The dioxane ring in these compounds is structurally analogous to the benzodioxin core, but the target compound’s pyridazine and sulfanyl groups may direct activity toward different pathways .
Biofilm Inhibitors (N-Alkyl-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonamides)
N-Alkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides () inhibit bacterial biofilm formation via sulfonamide linkages. The target compound’s sulfanyl bridge instead of sulfonamide may alter bacterial membrane penetration or enzymatic targeting .
Heterocyclic Analogues with Pyridazine/Pyridine Cores
Pyridinesulfonamide Derivatives
The sulfonamide group in this compound differs from the target’s sulfanyl bridge, which may reduce nephrotoxicity risks associated with sulfonamides .
Comparative Data Table
Preparation Methods
Synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide
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Procedure : The amine reacts with 2-bromoacetyl bromide in dichloromethane under basic conditions (pH 9–10) to form the bromoacetamide intermediate.
Key Data :
Thiolation to Form the Sulfanyl Bridge
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Procedure : The bromoacetamide undergoes nucleophilic substitution with thiourea in ethanol under reflux, followed by alkaline hydrolysis to yield the thiol intermediate.
Key Data :
Functionalization of the Pyridazine Ring
The pyridazine moiety is prepared via cyclocondensation and subsequent derivatization:
Synthesis of 6-Chloropyridazin-3-amine
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Procedure : Maleic hydrazide is treated with phosphorus oxychloride to form 3,6-dichloropyridazine, which is selectively aminated at position 6 using NH₃/EtOH.
Key Data :
Introduction of the Propanamide Group
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Procedure : The amine reacts with 2-methylpropanoyl chloride in THF at 0°C to form N-(6-aminopyridazin-3-yl)-2-methylpropanamide.
Key Data :
Coupling of Benzodioxane and Pyridazine Moieties
The final step involves forming the sulfanyl linkage between the two intermediates:
Reaction Conditions
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Reagents : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-mercaptoacetamide, N-(6-aminopyridazin-3-yl)-2-methylpropanamide, DCC (N,N'-dicyclohexylcarbodiimide).
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Procedure : The thiol and pyridazine derivatives are coupled in DMF using DCC as a dehydrating agent at room temperature for 12 h.
Key Data :
-
Characterization :
Optimization and Challenges
Regioselectivity in Pyridazine Functionalization
Stability of the Sulfanyl Bridge
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Issue : Oxidation of –S– to –SO– or –SO₂– during synthesis.
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Solution : Conduct reactions under inert atmosphere (N₂/Ar) and use antioxidants like BHT.
Analytical and Purification Methods
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Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7).
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
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Mass Spectrometry : ESI-MS m/z 458.2 [M+H]⁺ (calculated 457.5).
Alternative Synthetic Routes
Microwave-Assisted Coupling
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. A key step is the introduction of the sulfanyl-carbamoyl-methyl bridge via nucleophilic substitution or thiol-ene coupling. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically influence yield. For example, using anhydrous DMF as a solvent with LiH as a base can enhance intermediate stability during carbamoylation . Post-synthesis purification via recrystallization or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, as validated by NMR and LC-MS .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
Combined spectroscopic and chromatographic methods are essential:
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the pyridazine and benzodioxin moieties. Key signals include aromatic protons (δ 7.2–8.9 ppm) and methyl groups (δ 1.2–2.5 ppm) .
- HRMS : Electrospray ionization (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 613.2349) .
- HPLC-PDA : Reverse-phase chromatography (e.g., 70:30 acetonitrile:water) monitors purity and detects byproducts .
Q. How should researchers address solubility challenges in in vitro assays?
The compound’s low aqueous solubility (logP ~3.5) can hinder bioassays. Strategies include:
- Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media.
- Micellar formulations : Incorporate poloxamers (e.g., Pluronic F-68) to enhance dispersion .
- Structural analogs : Introduce polar groups (e.g., hydroxyl or carboxyl) on the propanamide chain to improve hydrophilicity .
Advanced Research Questions
Q. What methodologies are suitable for identifying molecular targets or mechanisms of action?
- Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using the benzodioxin ring as a pharmacophore. Prioritize targets with binding energies < −8.0 kcal/mol .
- Enzyme inhibition assays : Test cholinesterase or kinase activity (e.g., acetylcholinesterase IC₅₀ determination via Ellman’s method) .
- CRISPR-Cas9 knockout : Validate target relevance in cellular models by comparing wild-type vs. knockout phenotypes .
Q. How can conflicting bioactivity data across studies be systematically resolved?
Contradictions often arise from assay variability or compound degradation:
- Batch consistency : Verify purity (>95%) via LC-MS and ensure proper storage (−20°C under argon).
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Metabolite profiling : Use LC-QTOF-MS to identify degradation products (e.g., oxidation of the sulfanyl group) .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Prodrug modification : Introduce ester or amide groups on the propanamide to enhance oral bioavailability.
- Metabolic stability : Assess hepatic microsomal half-life (e.g., rat liver microsomes) and modify labile sites (e.g., methyl groups on benzodioxin) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; optimize logD values (<2) to reduce albumin affinity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
